molecular formula C20H22ClN3O2S B10862504 1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea

1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea

Cat. No.: B10862504
M. Wt: 403.9 g/mol
InChI Key: UMHIRLGSZIBZAZ-UHFFFAOYSA-N
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Description

1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a thiourea group, a morpholine ring, and a chlorinated phenyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-(phenylcarbonyl)aniline with ethyl isothiocyanate to form an intermediate compound.

    Addition of Morpholine: The intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under controlled conditions to yield the final product.

The reaction conditions often include solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For precise control over reaction conditions.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

    Purification Processes: Techniques like recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea undergoes several types of chemical reactions:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, or thiols.

Major Products

    Sulfonyl Derivatives: From oxidation reactions.

    Alcohol Derivatives: From reduction reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(piperidin-4-yl)ethyl]thiourea: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(pyrrolidin-4-yl)ethyl]thiourea: Contains a pyrrolidine ring.

Uniqueness

1-[4-Chloro-2-(phenylcarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]thiourea is unique due to its morpholine ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable molecule for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22ClN3O2S

Molecular Weight

403.9 g/mol

IUPAC Name

1-(2-benzoyl-4-chlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea

InChI

InChI=1S/C20H22ClN3O2S/c21-16-6-7-18(17(14-16)19(25)15-4-2-1-3-5-15)23-20(27)22-8-9-24-10-12-26-13-11-24/h1-7,14H,8-13H2,(H2,22,23,27)

InChI Key

UMHIRLGSZIBZAZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=S)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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